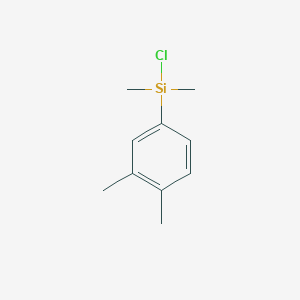
Chloro(3,4-dimethylphenyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(3,4-dimethylphenyl)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClSi It is a derivative of silane, where a silicon atom is bonded to a chloro group, a 3,4-dimethylphenyl group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(3,4-dimethylphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(3,4-dimethylphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, such as alkenes or alkynes.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can convert the chloro group to a hydrogen or other substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used to facilitate these reactions. The reactions are usually performed under mild conditions, with temperatures ranging from room temperature to moderate heating.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chloro group.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds formed through the addition of the silicon-hydrogen bond across unsaturated carbon-carbon bonds.
Oxidation and Reduction: Products include silanols, siloxanes, and other reduced or oxidized organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chloro(3,4-dimethylphenyl)dimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds
Materials Science: The compound is used in the development of silicon-based materials, including polymers and coatings. Its unique properties contribute to the thermal stability and mechanical strength of these materials.
Pharmaceuticals: In medicinal chemistry, this compound is used to modify drug molecules, potentially enhancing their stability, bioavailability, and pharmacokinetic properties.
Catalysis: The compound can be used as a ligand or precursor in the preparation of catalysts for various chemical reactions, including hydrosilylation and cross-coupling reactions.
Wirkmechanismus
The mechanism of action of chloro(3,4-dimethylphenyl)dimethylsilane depends on the specific reaction or application. In substitution reactions, the chloro group is typically displaced by a nucleophile, forming a new silicon-carbon or silicon-heteroatom bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across an unsaturated carbon-carbon bond, facilitated by a catalyst. The molecular targets and pathways involved vary depending on the specific application, but generally, the silicon atom plays a central role in the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Chloro(3,4-dimethylphenyl)dimethylsilane can be compared with other similar compounds, such as:
Chloro(dimethyl)phenylsilane: This compound has a phenyl group instead of a 3,4-dimethylphenyl group. The presence of the dimethyl groups in this compound can influence its reactivity and steric properties.
Chloro(trimethyl)silane: This compound has three methyl groups attached to the silicon atom. The absence of an aromatic group makes it less sterically hindered and potentially more reactive in certain reactions.
Chloro(3-chloropropyl)dimethylsilane: This compound has a 3-chloropropyl group instead of a 3,4-dimethylphenyl group
Eigenschaften
CAS-Nummer |
42297-21-2 |
|---|---|
Molekularformel |
C10H15ClSi |
Molekulargewicht |
198.76 g/mol |
IUPAC-Name |
chloro-(3,4-dimethylphenyl)-dimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-5-6-10(7-9(8)2)12(3,4)11/h5-7H,1-4H3 |
InChI-Schlüssel |
PQUBNRNAFINGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[Si](C)(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


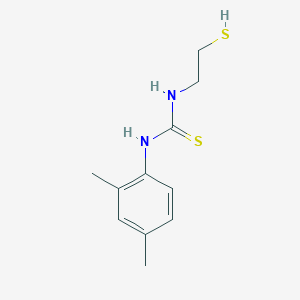
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
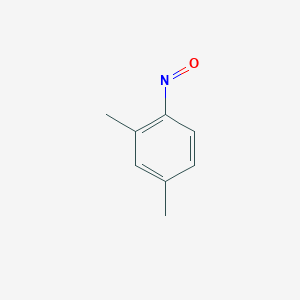
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
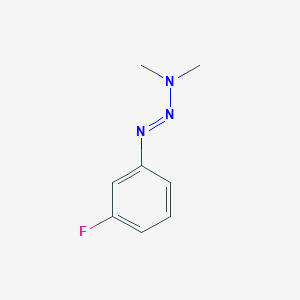
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

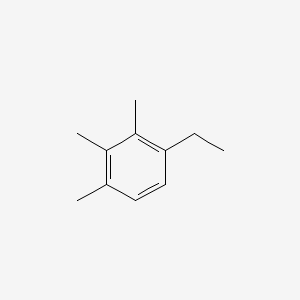
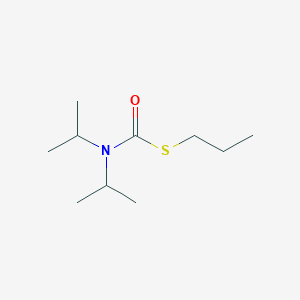
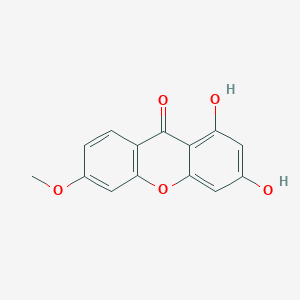
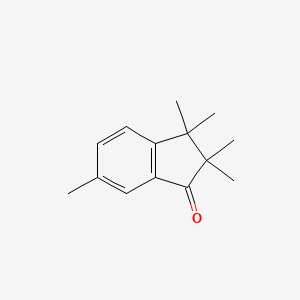
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
